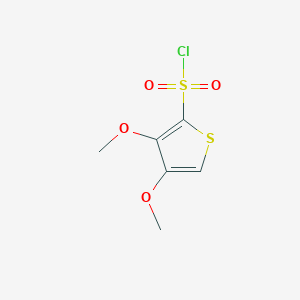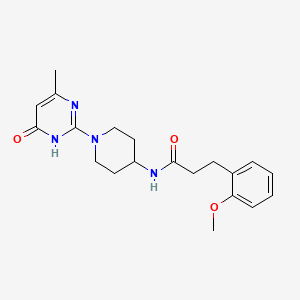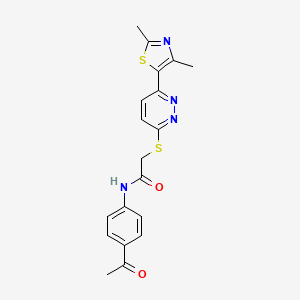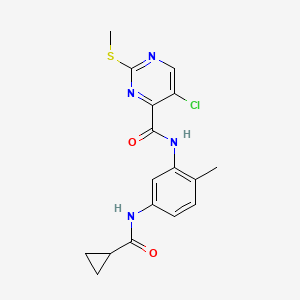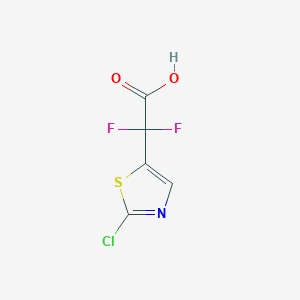![molecular formula C13H13F2NO4 B2612131 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid CAS No. 1101842-37-8](/img/structure/B2612131.png)
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H13F2NO4 and a molecular weight of 285.25 . It is also known as "1-[2-(difluoromethoxy)benzoyl]proline" . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid” is 1S/C13H13F2NO4/c14-13(15)20-10-6-2-1-4-8(10)11(17)16-7-3-5-9(16)12(18)19/h1-2,4,6,9,13H,3,5,7H2,(H,18,19) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 285.25, and its molecular formula is C13H13F2NO4 .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A key area of application for compounds like 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is in the synthesis and pharmacological evaluation of potential therapeutic agents. For instance, derivatives of pyrrolo[1,2-a]pyrrole-1-carboxylic acid, which share structural similarities with the compound , have been synthesized and assessed for their anti-inflammatory and analgesic activities. These compounds were selected based on their potency in preclinical models, showcasing the potential of such chemical entities in drug discovery and development (Muchowski et al., 1985).
Chemical Reagent Applications
Additionally, certain reagents have been developed for the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, demonstrating the utility of similar compounds in chemical synthesis. These methodologies provide efficient routes to aromatic ketones, highlighting the broader chemical utility of the class of compounds to which 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid belongs (Keumi et al., 1988).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of aromatic carboxylic acids have been used to assemble lanthanide-based coordination polymers. These complexes exhibit interesting photophysical properties, including luminescence, which could have applications in materials science and optoelectronic devices (Sivakumar et al., 2011).
Structural and Spectroscopic Analysis
The study of non-centrosymmetric co-crystallization involving benzoic acid derivatives further exemplifies the research interest in the structural and spectroscopic analysis of compounds with potential applications in crystal engineering and the development of novel materials (Chesna et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)20-10-6-2-1-4-8(10)11(17)16-7-3-5-9(16)12(18)19/h1-2,4,6,9,13H,3,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAYEQHTTYYOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


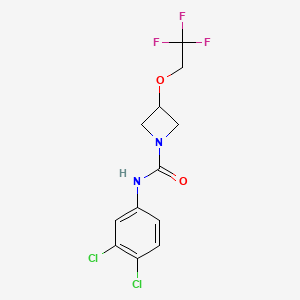

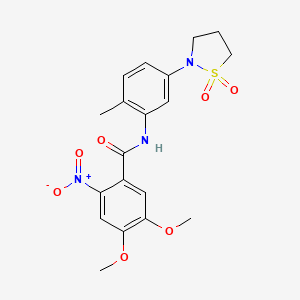
![1-(4-Ethoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612055.png)
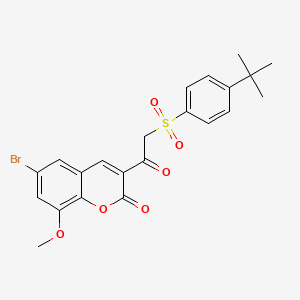
![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)
